(Z)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](4-nitrophenyl)methylidene}hydroxylamine
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Overview
Description
(Z)-N-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}hydroxylamine is a complex organic compound characterized by the presence of a trifluoromethyl group, a nitrophenyl group, and a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}hydroxylamine typically involves the condensation of 3-chloro-5-(trifluoromethyl)pyridine with 4-nitrobenzaldehyde in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chloro group in the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products may include nitro derivatives and carboxylic acids.
Reduction: Amino derivatives are typically formed.
Substitution: Various substituted pyridine derivatives can be obtained.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.
Medicine
The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes and receptors.
Industry
In the industrial sector, the compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-N-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitrophenyl group can participate in various electronic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2-(trifluoromethyl)pyridine
- 4-nitrobenzaldehyde
- Hydroxylamine derivatives
Uniqueness
The combination of the trifluoromethyl group, nitrophenyl group, and hydroxylamine moiety in a single molecule makes (Z)-N-{3-chloro-5-(trifluoromethyl)pyridin-2-ylmethylidene}hydroxylamine unique. This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C13H7ClF3N3O3 |
---|---|
Molecular Weight |
345.66 g/mol |
IUPAC Name |
(NZ)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H7ClF3N3O3/c14-10-5-8(13(15,16)17)6-18-12(10)11(19-21)7-1-3-9(4-2-7)20(22)23/h1-6,21H/b19-11- |
InChI Key |
YQDJVBALVXPSBY-ODLFYWEKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/O)/C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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